N-{[2-(pyridin-3-ylcarbonyl)hydrazinyl]carbonothioyl}thiophene-2-carboxamide
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Overview
Description
N~2~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes pyridylcarbonyl, hydrazino, carbothioyl, and thiophenecarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-pyridylcarbonyl chloride with hydrazine to form a hydrazide intermediate. This intermediate is then reacted with a thiocarbonyl compound to introduce the carbothioyl group. Finally, the thiophenecarboxamide moiety is introduced through a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N~2~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N~2~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The pyridylcarbonyl and hydrazino groups can form hydrogen bonds with biological molecules, while the carbothioyl and thiophenecarboxamide groups can interact with enzymes and receptors. These interactions can modulate the activity of these targets, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridylcarbonyl hydrazides and thiophenecarboxamides, such as:
- N-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}CARBAMATE
- N-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE
Uniqueness
N~2~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10N4O2S2 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[(pyridine-3-carbonylamino)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H10N4O2S2/c17-10(8-3-1-5-13-7-8)15-16-12(19)14-11(18)9-4-2-6-20-9/h1-7H,(H,15,17)(H2,14,16,18,19) |
InChI Key |
PVCNJDYTVRGKJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NNC(=S)NC(=O)C2=CC=CS2 |
solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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